
3-(2-Methoxyethyl)-1-(4-nitrophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(2-Methoxyethyl)-1-(4-nitrophenyl)urea”, also known as N-(2-Methoxyethyl)-N’'-(4-Nitrophenyl)urea, is a chemical compound with the molecular formula C10H13N3O4 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of a urea group (NH2-CO-NH2) where one of the hydrogens is replaced by a 2-methoxyethyl group and the other hydrogen is replaced by a 4-nitrophenyl group . The molecular weight is 239.23 .Aplicaciones Científicas De Investigación
Hydrogen Bonding and Deprotonation Studies
- Study 1: Research by Pérez-Casas and Yatsimirsky (2008) details the hydrogen bonding and deprotonation equilibria in urea derivatives, emphasizing the interactions and formations of hydrogen-bonded complexes with anions. This study provides insights into the chemical behavior of compounds like 3-(2-Methoxyethyl)-1-(4-nitrophenyl)urea in different solvents, contributing to a deeper understanding of their chemical properties (Pérez-Casas & Yatsimirsky, 2008).
Nonlinear Optical Properties
- Study 2: Maidur et al. (2017) explored the nonlinear optical properties of similar compounds. Such studies are significant for understanding the potential applications of 3-(2-Methoxyethyl)-1-(4-nitrophenyl)urea in the field of optics, particularly in the development of new materials for optical technologies (Maidur et al., 2017).
Interaction with Anions
- Study 3: Research by Boiocchi et al. (2004) investigates the nature of urea-fluoride interaction, highlighting the hydrogen bonding interactions with oxoanions and the deprotonation processes. This type of research is pertinent to understanding how 3-(2-Methoxyethyl)-1-(4-nitrophenyl)urea might interact with different anions, a key aspect in various chemical applications (Boiocchi et al., 2004).
Anion Recognition Properties
- Study 4: Singh et al. (2016) synthesized and characterized phenyl urea derivatives with anion recognition properties. This research is relevant to the potential use of 3-(2-Methoxyethyl)-1-(4-nitrophenyl)urea in sensing applications, where specific anion recognition is crucial (Singh et al., 2016).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-methoxyethyl)-3-(4-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4/c1-17-7-6-11-10(14)12-8-2-4-9(5-3-8)13(15)16/h2-5H,6-7H2,1H3,(H2,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXZNKSUHMEKQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

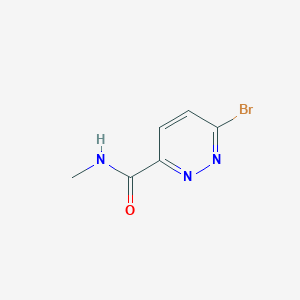

![3-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]-N-(cyanomethyl)propanamide](/img/structure/B2436378.png)
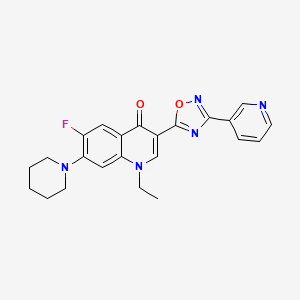
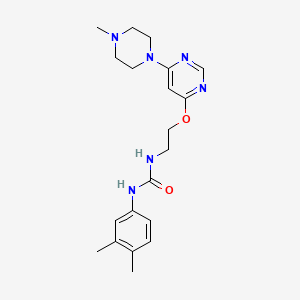
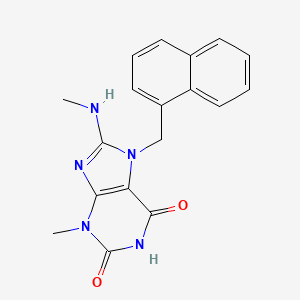
![N-(4-isopropylbenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2436384.png)
![4-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)piperazine-1-carbaldehyde](/img/structure/B2436385.png)
![2-(4-((8-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)amino)-1H-pyrazol-1-YL)acetic acid](/img/structure/B2436388.png)
![Ethyl 1-({5-[(3-methylbutanoyl)amino]-2-piperazin-1-ylpyridin-3-yl}carbonyl)piperidine-4-carboxylate](/img/structure/B2436390.png)

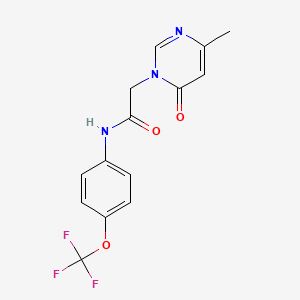
![2-({2,5-Dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}sulfanyl)benzoic acid](/img/structure/B2436395.png)
![N-(2-methoxy-5-methylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2436397.png)